molecular formula C27H23Cl2N3O2 B10869316 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide

Cat. No.: B10869316
M. Wt: 492.4 g/mol
InChI Key: ZCPISCCKIRWMNP-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl ketone in the presence of a base.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2-chlorophenylamine under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many biologically active derivatives.

    Piperidine derivatives: Known for their diverse pharmacological activities.

Uniqueness

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline and piperidine derivatives.

Properties

Molecular Formula

C27H23Cl2N3O2

Molecular Weight

492.4 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C27H23Cl2N3O2/c28-19-12-13-22-20(15-19)24(17-7-2-1-3-8-17)25(27(34)30-22)32-14-6-9-18(16-32)26(33)31-23-11-5-4-10-21(23)29/h1-5,7-8,10-13,15,18H,6,9,14,16H2,(H,30,34)(H,31,33)

InChI Key

ZCPISCCKIRWMNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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